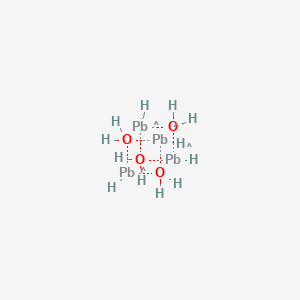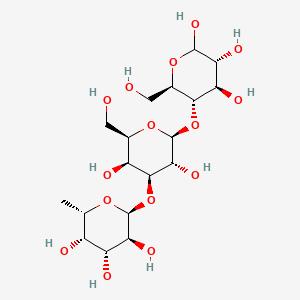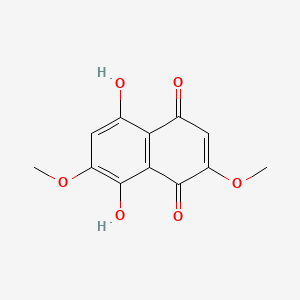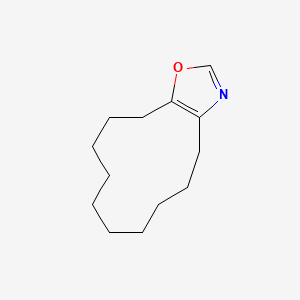
Cyclododecoxazole, 4,5,6,7,8,9,10,11,12,13-decahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclododecoxazole, 4,5,6,7,8,9,10,11,12,13-decahydro- is a cyclic compound with the molecular formula C13H21NO. It is known for its earthy, musty, and woody odor profile. This compound is part of the oxazole class, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclododecoxazole typically involves cyclization reactions starting from linear precursors. One common method is the cyclodehydration of cyclododecanone oximes. The reaction conditions often require strong acids or dehydrating agents to facilitate the formation of the oxazole ring.
Industrial Production Methods: On an industrial scale, Cyclododecoxazole can be produced through catalytic hydrogenation of suitable precursors. This process involves the use of catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas to achieve the desired decahydro structure.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclododecoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazoles or other derivatives.
Applications De Recherche Scientifique
Cyclododecoxazole has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the fragrance industry due to its unique odor profile.
Mécanisme D'action
The mechanism by which Cyclododecoxazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Oxazole
Thiazole
Imidazole
Pyrazole
Propriétés
Numéro CAS |
38303-23-0 |
|---|---|
Formule moléculaire |
C13H21NO |
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]oxazole |
InChI |
InChI=1S/C13H21NO/c1-2-4-6-8-10-13-12(14-11-15-13)9-7-5-3-1/h11H,1-10H2 |
Clé InChI |
LUVGCXAXOHXTEI-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC2=C(CCCC1)N=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


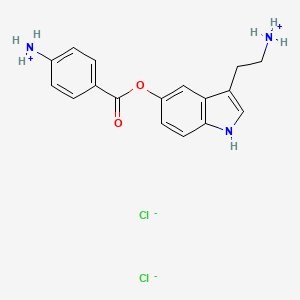


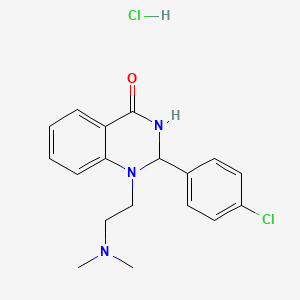
![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)
![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)

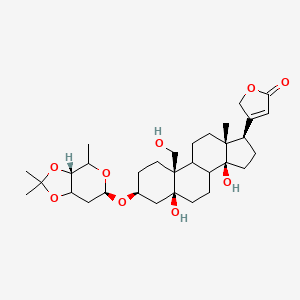
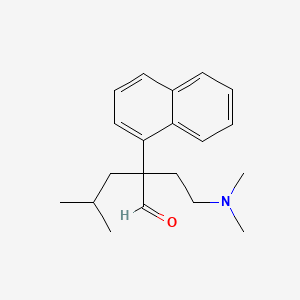

![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/structure/B15342067.png)
